molecular formula C₉H₁₄O₇ B1140408 Allyl D-Glucuronate CAS No. 188717-04-6

Allyl D-Glucuronate

Cat. No. B1140408
CAS RN: 188717-04-6
M. Wt: 234.2
InChI Key:
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Description

Allyl D-Glucuronate is a compound used in the synthesis of 1β-O-acyl glucuronides . It has a molecular weight of 234.20 and a molecular formula of C9H14O7 . It is known for its crucial role in the synthesis of potential anticancer drugs and possesses remarkable antiproliferative activity against breast and colon cancer cell lines .


Synthesis Analysis

Allyl D-Glucuronate is used in the efficient synthesis of 1β-O-acyl glucuronides via regioselective acylation of allyl or benzyl D-glucuronate . The synthesis of uronic acid glycosides is particularly challenging due to the presence of the C-5 carboxylic group which decreases the reactivity at the anomeric position .


Molecular Structure Analysis

The molecular formula of Allyl D-Glucuronate is C9H14O7 . It has an average mass of 234.203 Da and a monoisotopic mass of 234.073959 Da .


Chemical Reactions Analysis

The allyl system is the simplest system that has conjugation where electrons can be delocalized over three atoms . Allyl D-Glucuronate is used in efficient synthesis of 1β-O-acyl glucuronides via regioselective acylation of allyl or benzyl D-glucuronate .


Physical And Chemical Properties Analysis

Allyl D-Glucuronate has a density of 1.5±0.1 g/cm3, a boiling point of 406.5±45.0 °C at 760 mmHg, and a flash point of 161.0±22.2 °C . It has 7 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis

Allyl D-Glucuronate is used in chemical synthesis . Its molecular weight is 234.21 and its linear formula is C9H14O7 . It’s a key component in various chemical reactions and its properties make it a valuable compound in the field of chemical synthesis .

Glycosidation

Allyl D-Glucuronate plays a significant role in the synthesis of glycosides of glucuronic acids . The synthesis of uronic acid glycosides is particularly challenging, because the presence of the C-5 carboxylic group decreases the reactivity at the anomeric position . Allyl D-Glucuronate is used to overcome this drawback and develop general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner .

Biological Metabolism

Uronic acids, including D-glucuronic acid, are involved in the metabolism of many drugs and endogenous compounds . Allyl D-Glucuronate, as a glucuronic acid derivative, may have potential applications in the study of these metabolic processes .

Natural Product Synthesis

Uronic acids are found in natural products such as glycosaminoglycans, pectins, and carragenans . Allyl D-Glucuronate, as a glucuronic acid derivative, could be used in the synthesis of these natural products .

Prodrug Synthesis

The β-O-glucuronyl carbamate was synthesized by coupling the methyl glucuronate with commercially available 2-nitrophenyl isocyanate in a very high β-diastereoselectivity . This indicates that Allyl D-Glucuronate could be used in the synthesis of prodrugs .

Enzyme Catalysis

D-glucuronic acid, which Allyl D-Glucuronate is a derivative of, is used in enzyme catalysis . Therefore, Allyl D-Glucuronate could potentially be used in similar applications .

properties

IUPAC Name

prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHSXHTCHCXAT-YTWDBIDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl D-Glucuronate

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